molecular formula C9H7FO3 B13533417 2-Acetyl-4-fluorobenzoic acid

2-Acetyl-4-fluorobenzoic acid

Cat. No.: B13533417
M. Wt: 182.15 g/mol
InChI Key: RWMYIBFBAASEQU-UHFFFAOYSA-N
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Description

It belongs to the class of aromatic carboxylic acids and is widely used in various fields, including medical research, environmental research, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . Another method includes the reaction of 4-acetyl-2-fluorobenzonitrile with aqueous hydrochloric acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-4-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and nitration reactions, respectively.

Major Products Formed:

    Oxidation: 4-Fluorobenzoic acid.

    Reduction: 2-Hydroxy-4-fluorobenzoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Acetyl-4-fluorobenzoic acid is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a starting material for the synthesis of complex organic molecules and intermediates.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals

Mechanism of Action

The mechanism of action of 2-acetyl-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical processes. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

    4-Acetyl-2-fluorobenzoic acid: Similar in structure but with different substitution patterns.

    2-Fluorobenzoic acid: Lacks the acetyl group, leading to different chemical properties.

    4-Fluorobenzoic acid: Similar aromatic structure but without the acetyl group.

Uniqueness: 2-Acetyl-4-fluorobenzoic acid is unique due to the presence of both the acetyl and fluorine substituents, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C9H7FO3

Molecular Weight

182.15 g/mol

IUPAC Name

2-acetyl-4-fluorobenzoic acid

InChI

InChI=1S/C9H7FO3/c1-5(11)8-4-6(10)2-3-7(8)9(12)13/h2-4H,1H3,(H,12,13)

InChI Key

RWMYIBFBAASEQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)C(=O)O

Origin of Product

United States

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